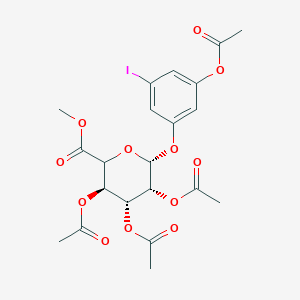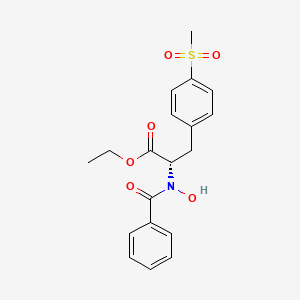
N-Hydroxy-11-azaartemisinin
Übersicht
Beschreibung
N-Hydroxy-11-azaartemisinin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₃NO₅ and its molecular weight is 297.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : Several studies have investigated the antimalarial properties of N-Hydroxy-11-azaartemisinin and its derivatives. Notably, compounds derived from this compound have shown high efficacy against multidrug-resistant Plasmodium yoelii in mice when administered orally (Singh et al., 2014). Moreover, various N-substituted 11-azaartemisinins have demonstrated antimalarial activities comparable or superior to artemisinin against drug-resistant strains of Plasmodium falciparum (Torok et al., 1995).
Cocrystal Formation and Solubility : Research has shown that 11-azaartemisinin can form cocrystals with various acids, enhancing its aqueous solubility. This property could be important for pharmaceutical applications, as it can improve the drug's bioavailability (Nisar et al., 2018).
Synthesis and Chemical Properties : Studies have focused on synthesizing and understanding the chemical properties of this compound and its derivatives. For instance, efficient synthesis methods for amino- and hydroxy-functionalized 11-azaartemisinins have been developed, providing a basis for further derivative creation (Singh et al., 2008).
Activity Against Other Parasites : Beyond antimalarial activity, some studies have explored the effectiveness of 11-azaartemisinin derivatives against other parasites. For example, these compounds have shown activity against Neospora caninum, a parasite causing economically significant diseases in cattle (Harmse et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of artemisinin and its derivatives are the Plasmodium parasites , which cause malaria . In addition, recent studies have shown that artemisinin derivatives also possess anticancer activity with strong selectivity .
Mode of Action
It is known that artemisinin and its derivatives interact with theheme (iron(II)-protoporphyrin IX) produced by the Plasmodium parasites during their digestion of hemoglobin . This interaction leads to the generation of reactive oxygen species that damage the parasite . In the context of cancer, artemisinin derivatives are believed to induce cell cycle arrest and apoptosis .
Biochemical Pathways
Artemisinin and its derivatives, including this compound, affect several biochemical pathways. In the case of malaria, they interfere with the heme detoxification pathway of the Plasmodium parasites . In cancer cells, they are known to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
It is known that artemisinin derivatives generally havelow oral bioavailability due to their poor absorption . This compound has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int 189.4, CL tot 32.2 ml/min/kg), and high relative bioavailability (F = 59%) .
Result of Action
The result of this compound’s action is the death of the Plasmodium parasites in the case of malaria . In cancer, it leads to the death of cancer cells . Several derivatives of this compound have shown high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ferrous iron enhances the antimalarial activity of artemisinin derivatives . Additionally, the pH of the environment can affect the stability of these compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
N-Hydroxy-11-azaartemisinin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have cytotoxic activity against KB and HepG2 cell lines
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKGYLLDNUUNG-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105743 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086409-82-6 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












